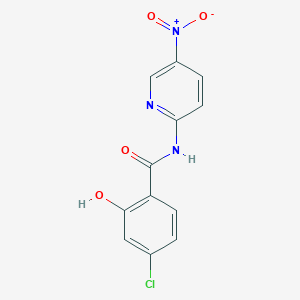
4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is a chemical compound with the molecular formula C12H8ClN3O4 and a molecular weight of 293.66 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitropyridinyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves several steps. One common method includes the selective substitution at the para position in the presence of a polar protic solvent and reagents such as sodium acetate or cesium carbonate with acetic acid . Industrial production methods often involve the reaction of 2-chloro-5-nitropyridine with 4-chloro-2-hydroxybenzoic acid under controlled conditions to yield the desired product .
Chemical Reactions Analysis
4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and chloro groups also play a role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide include:
2-Chloro-5-nitropyridine: Similar in structure but lacks the benzamide core.
4-Chloro-3-nitro-2-pyridone: Contains a pyridone ring instead of a benzamide.
4-Chloro-5-nitropyridin-2-ol: Similar but with different substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
783371-08-4 |
|---|---|
Molecular Formula |
C12H8ClN3O4 |
Molecular Weight |
293.66 g/mol |
IUPAC Name |
4-chloro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8ClN3O4/c13-7-1-3-9(10(17)5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18) |
InChI Key |
LEBWREKHFZATNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



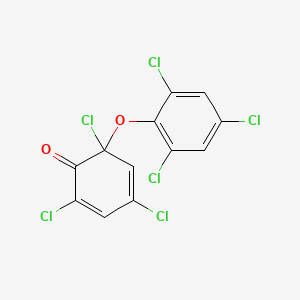
![9-[(4-Nitrophenyl)methylsulfanyl]acridine](/img/structure/B14230864.png)
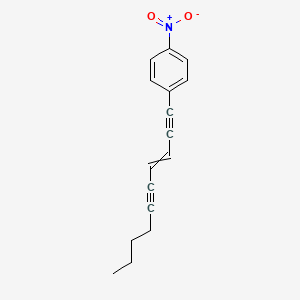
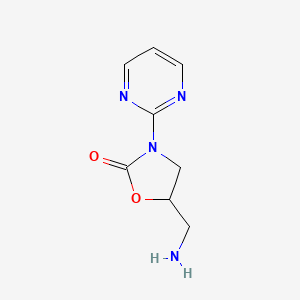
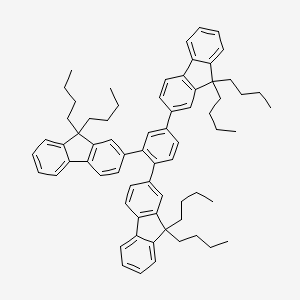
![4-[(2-Phenyl-1,3-dioxan-5-yl)oxy]butanoic acid](/img/structure/B14230902.png)

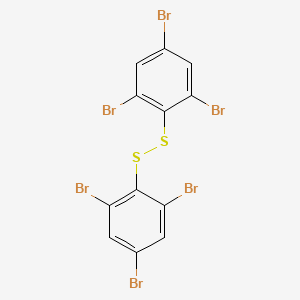
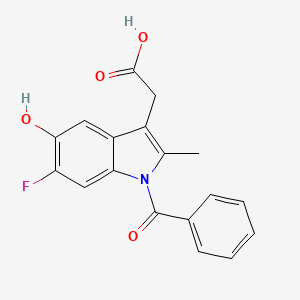
![2,2',2''-[Benzene-1,3,5-triyltris(methylene)]trinaphthalene](/img/structure/B14230928.png)
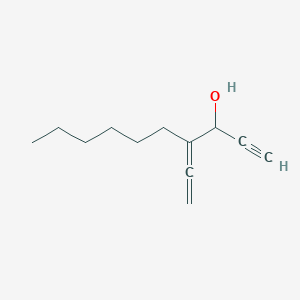
![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
